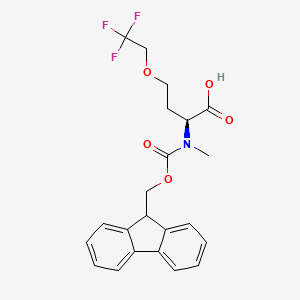
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a trifluoroethyl group attached to the homoserine backbone. This unique structure makes it a valuable tool in the field of organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Protection of the amino group: The amino group of homoserine is protected using the Fmoc group.
Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.
Methylation: The methyl group is added to the nitrogen atom through a methylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and trifluoroacetic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific properties and functions.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug delivery research.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a potent tool in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-homoserine: Lacks the trifluoroethyl group, making it less reactive.
Fmoc-N-Me-L-homoserine: Similar structure but without the trifluoroethyl group.
Fmoc-O-2,2,2-trifluroethyl-L-homoserine: Lacks the methyl group on the nitrogen atom.
Uniqueness
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine stands out due to the presence of both the trifluoroethyl and methyl groups. These modifications enhance its stability, reactivity, and versatility in various applications, making it a unique and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C22H22F3NO5 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(2,2,2-trifluoroethoxy)butanoic acid |
InChI |
InChI=1S/C22H22F3NO5/c1-26(19(20(27)28)10-11-30-13-22(23,24)25)21(29)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,27,28)/t19-/m0/s1 |
Clé InChI |
UOJGBCVQXKSSSC-IBGZPJMESA-N |
SMILES isomérique |
CN([C@@H](CCOCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CN(C(CCOCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


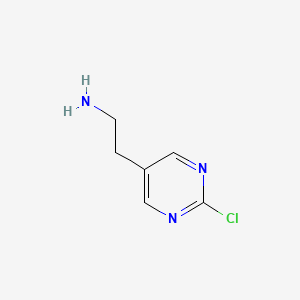
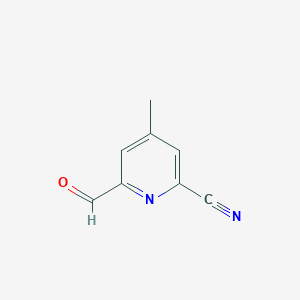
![1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine](/img/structure/B14859785.png)
![Benzyl (2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)ethyl)carbamate](/img/structure/B14859789.png)

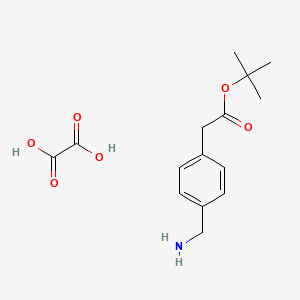
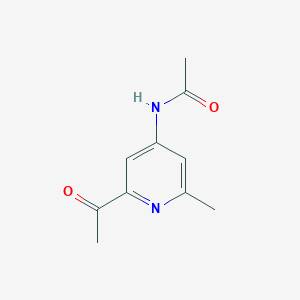
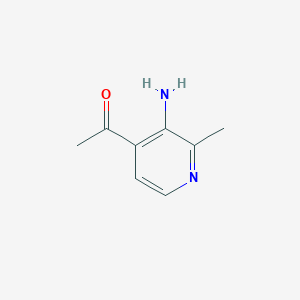
![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
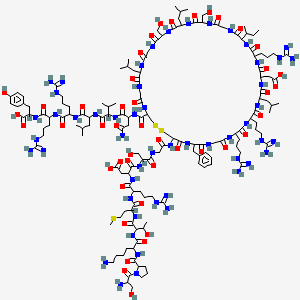
![[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)
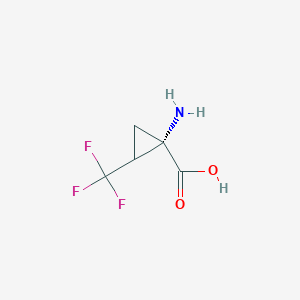
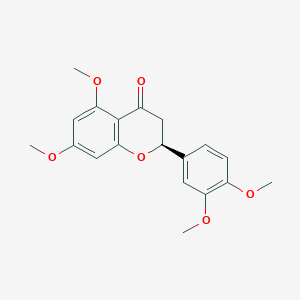
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
